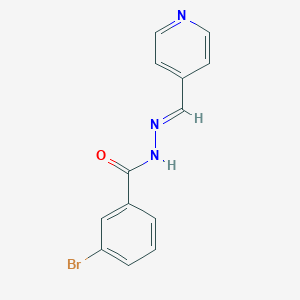

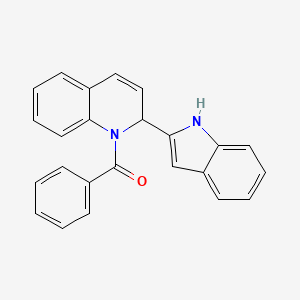

3-bromo-N'-(4-pyridinylmethylene)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3-Bromo-N'-(4-pyridinylmethylene)benzohydrazide and related compounds typically involves condensation reactions between appropriate hydrazides and aldehydes or ketones. For instance, the synthesis of similar compounds has been reported through reactions involving 4-pyridinecarboxaldehyde and various benzohydrazides in methanol, leading to the formation of benzohydrazones with significant yields and purity (Zhou, Li, & You, 2023).

Molecular Structure Analysis

Molecular structure analysis of these compounds is often performed using single crystal X-ray diffraction, which reveals details about the coordination geometry, molecular conformation, and intermolecular interactions. For example, studies have shown that these compounds can crystallize in various systems and display interesting geometrical features, including E configurations about the C=N bond and specific dihedral angles between aromatic rings, indicative of their structural stability and potential reactivity (Cao, 2009).

Chemical Reactions and Properties

The reactivity of 3-Bromo-N'-(4-pyridinylmethylene)benzohydrazide derivatives towards various reagents and conditions has been explored to understand their chemical behavior and applications. For example, bromination reactions of related compounds have been studied, demonstrating the formation of N-brominated products under specific conditions, which further react to form complex structures or undergo nucleophilic substitution reactions (Gibson, 1963).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of 3-Bromo-N'-(4-pyridinylmethylene)benzohydrazide, such as its reactivity towards various chemical reagents, acidity or basicity of functional groups, and potential for forming coordination compounds, are essential for understanding its applications in synthesis and material science. The compound’s ability to form complexes with metals, as demonstrated by its coordination behavior in various studies, highlights its utility as a ligand in coordination chemistry (Tan, 2019).

Applications De Recherche Scientifique

Antimicrobial and Anticancer Evaluation

- A study by Kumar et al. (2017) synthesized a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides, which were evaluated for their antimicrobial and anticancer potentials. The research highlighted the potency of certain compounds as antimicrobial agents and identified the most potent anticancer agent among them (Kumar et al., 2017).

Structural Characterization and Crystallography

- Yao Tan (2019) conducted a study on the synthesis and characterization of 4-Bromo-N'-(pyridin-2-ylmethylene)benzohydrazide and its cobalt(III) and manganese(II) complexes. This research provides insights into the molecular structures and antimicrobial activity of these compounds (Tan, 2019).

Comparative Studies on Derivatives

- Gordillo et al. (2016) conducted a theoretical and experimental comparative study of a derivative from 2-pyridinecarboxaldehyde, showcasing its E/Z isomerization properties. This research offers a deeper understanding of the structural and dynamic properties of such compounds (Gordillo et al., 2016).

Synthesis and Spectroscopy

- Arunagiri et al. (2018) synthesized a novel hydrazone Schiff base compound and investigated its structural properties through X-ray diffraction, vibrational spectroscopic studies, and DFT calculations. This study contributes to the knowledge of the molecular structure and electronic properties of such compounds (Arunagiri et al., 2018).

Propriétés

IUPAC Name |

3-bromo-N-[(E)-pyridin-4-ylmethylideneamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O/c14-12-3-1-2-11(8-12)13(18)17-16-9-10-4-6-15-7-5-10/h1-9H,(H,17,18)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKXDNSSBNQSKE-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]acetamide hydrochloride](/img/structure/B5536036.png)

![4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5536044.png)

![4,6-dimethyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5536046.png)

![3-(2-methoxyethyl)-1-[2-(methylsulfonyl)ethyl]-3-piperidinecarboxylic acid](/img/structure/B5536050.png)

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5536055.png)

methanone](/img/structure/B5536064.png)

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![2-chloro-4-fluoro-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5536126.png)